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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of two isomers, methyl
cyanate (CH₃OCN) and methyl isocyanate (CH₃NCO). Understanding the thermodynamic and

kinetic stability of these isomers is crucial for researchers in various fields, including organic

synthesis, computational chemistry, and atmospheric sciences. This document summarizes key

quantitative data, outlines relevant experimental methodologies, and provides visualizations to

illustrate the energetic relationship between these two compounds.

Executive Summary
Methyl isocyanate is the thermodynamically more stable isomer compared to methyl cyanate.

Computational studies indicate that methyl cyanate is approximately 17.8 kJ/mol higher in

energy than methyl isocyanate. This significant difference in stability is reflected in their

thermochemical properties. While experimental data for methyl cyanate is limited due to its

lower stability, the established enthalpy of formation for methyl isocyanate provides a solid

benchmark for comparison.

Data Presentation
The following table summarizes the available quantitative data for methyl cyanate and methyl

isocyanate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1214872?utm_src=pdf-interest
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Methyl Cyanate (CH₃OCN)
Methyl Isocyanate
(CH₃NCO)

Molar Mass 57.05 g/mol 57.051 g/mol [1]

Standard Enthalpy of

Formation (ΔfH⦵₂₉₈)
~ -74.2 kJ/mol (estimated) -92.0 kJ/mol[1]

Relative Energy

+17.8 kJ/mol (computationally

derived relative to methyl

isocyanate)

0 kJ/mol (reference)

Note: The enthalpy of formation for methyl cyanate is an estimation derived from the

experimental value for methyl isocyanate and the computationally determined energy

difference between the two isomers.

Thermodynamic and Kinetic Stability
Thermodynamic Stability:

Methyl isocyanate is the more thermodynamically stable isomer of the C₂H₃NO formula. High-

level computational studies, specifically using the CCSD(T)-F12 method, have consistently

shown that methyl isocyanate resides at a lower energy minimum on the potential energy

surface compared to methyl cyanate. One such study calculated the energy difference to be

approximately 17.8 kJ/mol in favor of methyl isocyanate. This inherent stability is a key factor in

its prevalence in chemical reactions and its common use as a reagent.

The standard enthalpy of formation (ΔfH⦵₂₉₈) for methyl isocyanate has been experimentally

determined to be -92.0 kJ/mol[1]. Given the computational energy difference, the estimated

standard enthalpy of formation for methyl cyanate is approximately -74.2 kJ/mol. This positive

difference further underscores the greater thermodynamic stability of methyl isocyanate.

Kinetic Stability and Isomerization:

While direct experimental data on the activation energy for the isomerization of methyl
cyanate to methyl isocyanate is not readily available, the significant thermodynamic driving
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force suggests that the barrier to this rearrangement is likely surmountable under appropriate

conditions, such as elevated temperatures.

For context, the related isomerization of methyl isocyanide (CH₃NC) to acetonitrile (CH₃CN)

has been extensively studied. The experimental activation energy for this process is

approximately 160 kJ/mol[2][3][4]. Although this is a different reaction, it provides an insight into

the energy required to facilitate the rearrangement of the methyl group between adjacent

atoms. It is plausible that the isomerization of methyl cyanate to the more stable methyl

isocyanate would proceed via a transition state with a significant, though likely lower, energy

barrier.

Experimental Protocols
Synthesis of Methyl Isocyanate:

A common laboratory and industrial synthesis of methyl isocyanate involves the reaction of

monomethylamine with phosgene[1]. In this process, N-methylcarbamoyl chloride (MCC) is

formed as an intermediate, which is then treated with a tertiary amine (e.g., N,N-

dimethylaniline) or distilled to yield methyl isocyanate[1].

Synthesis of Cyanate Esters (General Protocol):

While a specific detailed protocol for the synthesis of methyl cyanate for thermochemical

studies is not widely documented, a general method for the synthesis of aryl cyanate esters

involves the reaction of a phenol with cyanogen bromide in the presence of a base like

triethylamine[5]. A similar approach could theoretically be adapted for the synthesis of methyl
cyanate from methanol, though its isolation and purification would be challenging due to its

inherent instability relative to methyl isocyanate. The reaction mixture is typically cooled to low

temperatures (e.g., -30 °C) before the dropwise addition of the base to control the exothermic

reaction[5].

Determination of Enthalpy of Formation:

The standard enthalpy of formation of organic compounds like methyl isocyanate is typically

determined experimentally using combustion calorimetry[6]. In this technique, a known mass of

the substance is completely burned in a bomb calorimeter in the presence of excess oxygen.

The heat released during the combustion is measured, and from this, the standard enthalpy of
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combustion is calculated. The standard enthalpy of formation is then derived using Hess's law,

incorporating the known standard enthalpies of formation of the combustion products (carbon

dioxide and water)[6].

Computational Chemistry Methods:

The relative energies of methyl cyanate and methyl isocyanate have been determined using

high-level ab initio quantum chemistry methods, such as Coupled Cluster with Singles,

Doubles, and perturbative Triples (CCSD(T)) with explicitly correlated F12 methods. These

methods provide a very accurate description of the electronic structure and energies of

molecules. The calculations involve optimizing the geometry of each isomer to find the lowest

energy conformation and then calculating the single-point energy at that geometry. The

difference in these energies provides the relative stability of the isomers.

Logical Relationships and Experimental Workflows
The following diagrams illustrate the energetic relationship between methyl cyanate and

methyl isocyanate and a general workflow for the experimental determination of enthalpy of

formation.
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Methyl Cyanate
(CH₃OCN)

Transition State

 ΔG‡ (Isomerization)

Methyl Isocyanate
(CH₃NCO)

Higher Energy

Lower Energy
(More Stable)

     ΔG = -17.8 kJ/mol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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